1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride
Description
Properties
IUPAC Name |
1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.2ClH/c1-6(10)9-4-7(5-9)2-8-3-7;;/h8H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMJBDVONXADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A foundational method involves cyclization of pre-functionalized intermediates using strong bases. In one approach, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine undergoes intramolecular substitution in tetrahydrofuran (THF) with potassium tert-butoxide (t-BuOK) at 70°C. The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on the chloromethyl group, forming the spirocyclic diazaspiro[3.3]heptane core (Fig. 1).
Key Steps:
-
Dissolution of the precursor in THF with 2.2 equivalents of t-BuOK.
-
Heating at 70°C for 90 minutes, followed by an additional equivalent of t-BuOK and continued heating for 1 hour.
-
Filtration to remove KCl and solvent evaporation.
Optimization Challenges
-
Base Sensitivity: Excess t-BuOK can lead to side reactions, necessitating stepwise addition.
-
Purification: Silica gel chromatography is required due to residual salts and byproducts.
[2+2] Cycloaddition Followed by Reductive Amination
Dichloroketene Cycloaddition Strategy
This method employs a two-step sequence starting with dichloroketene and olefins. For example, 4-chlorostyrene reacts with dichloroketene (generated in situ from Zn(Cu) and POCl₃) to form a bicyclic intermediate, which is subsequently reduced to a cyclobutanone.
Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cycloaddition | Zn(Cu), POCl₃ | Et₂O | Reflux | 52% |
| Reduction | Zn, AcOH | AcOH | 70°C | 61% |
Direct Synthesis via Double Substitution Reactions
Di-Electrophile and Di-Nucleophile Coupling
A scalable route involves reacting di-electrophiles (e.g., 1,3-dibromo-2,2-dimethoxypropane) with di-nucleophiles (e.g., phenylacetonitrile derivatives) in dimethylformamide (DMF). Sodium hydride facilitates deprotonation, enabling simultaneous cyclization and functionalization.
Example Synthesis:
-
Cyclization: Phenylacetonitrile + 1,3-dibromo-2,2-dimethoxypropane → 3,3-dimethoxy-1-phenylcyclobutanecarbonitrile (74% yield).
-
Deprotection: Acidic hydrolysis removes methoxy groups, forming a diol intermediate.
-
Mesylation: Treatment with mesyl chloride introduces leaving groups for final spirocyclization.
Advantages:
-
Higher yields (74–93%) compared to cycloaddition routes.
-
Minimal chromatography required due to cleaner reactions.
Final Functionalization and Salt Formation
Dihydrochloride Salt Preparation
The free base is treated with hydrochloric acid (HCl) in ethanol or water, followed by crystallization. Oxalic acid is occasionally used as a co-crystallizing agent to enhance stability, as seen in a method yielding 82% purity after filtration.
Conditions for Salt Formation:
-
Solvent: Methanol/ethanol mixture.
-
Acid: 0.5 equivalents of oxalic acid to avoid over-protonation.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purification Needs | Scalability |
|---|---|---|---|---|
| Base-Mediated Cyclization | t-BuOK, THF | 37–62 | Column chromatography | Moderate |
| [2+2] Cycloaddition | Zn(Cu), POCl₃ | 52–61 | Multiple steps | Low |
| Double Substitution | NaH, DMF | 74–93 | Minimal | High |
Trade-offs:
-
Cycloaddition Routes offer structural precision but suffer from low yields and complex setups.
-
Substitution Methods prioritize scalability and yield but require stringent control over electrophile reactivity.
Chemical Reactions Analysis
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in amine derivatives .
Scientific Research Applications
Synthesis of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone Dihydrochloride
The synthesis of 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Cycloaddition Reactions : Utilizing [2+2] cycloadditions to form the spirocyclic framework.
- Reductive Amination : Following the formation of the spiro compound, reductive amination can introduce various functional groups, enhancing biological activity.
These methods have been documented in various studies, highlighting the importance of optimizing reaction conditions to improve yields and purity .
Pharmaceutical Applications
This compound has been explored for several therapeutic applications:
Inhibition of Soluble Epoxide Hydrolase (sEH)
Research indicates that derivatives of this compound can act as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various disease states including cardiovascular and inflammatory conditions. By modulating sEH activity, these compounds may help in managing diseases such as hypertension and pain syndromes .
Neurological Disorders
Studies have suggested that compounds with a diazaspiro structure may exhibit neuroprotective properties. The ability to cross the blood-brain barrier makes them candidates for treating neurological disorders, including stroke and neurodegenerative diseases .
Cancer Therapeutics
Preliminary investigations indicate potential applications in oncology, where these compounds might inhibit tumor growth or metastasis through their interaction with specific cellular pathways .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of this compound:
Mechanism of Action
The mechanism of action of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Relevance
- Ring Size and Rigidity: The spiro[3.3]heptane core in the target compound provides greater rigidity compared to larger spiro[3.5]nonane derivatives (e.g., PharmaBlock’s tert-butyl 2,7-diazaspiro[3.5]nonane), which may reduce conformational flexibility and improve receptor binding .
- Elsovaptán’s pyrimidine substituent further demonstrates how heteroaromatic groups can modulate receptor affinity .
Salt Form and Solubility
Industrial Availability
- Discontinuation of the target compound by CymitQuimica contrasts with the continued availability of simpler analogs (e.g., unsubstituted spiro[3.3]heptane hydrochloride), suggesting higher synthesis complexity or niche demand .
Research and Development Implications
The structural uniqueness of this compound positions it as a promising scaffold for central nervous system (CNS) drug discovery, particularly given the success of elsovaptán in targeting Alzheimer’s-associated pathways . However, challenges in large-scale production, as indicated by discontinued commercial offerings, may necessitate improved synthetic routes or alternative spirocyclic analogs (e.g., PharmaBlock’s spiro[3.5]nonane derivatives) for industrial applications .
Biological Activity
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride (CAS No. 2708280-41-3) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 176.64 g/mol
- Storage Conditions : Requires refrigeration and inert atmosphere for stability .
Biological Activity
The biological activity of this compound has been investigated primarily through its effects on various cellular models and its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully characterized, but preliminary studies suggest it may possess moderate antibacterial effects.
Neuropharmacological Effects
Recent studies have highlighted the potential neuropharmacological applications of spirocyclic compounds. For instance, derivatives similar to 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone have shown promise in modulating neurotransmitter systems, particularly in the context of CNS disorders .
Study on CNS Activity
A study published in Medicinal Chemistry explored the synthesis and profiling of azetidine-based scaffolds, including spirocyclic compounds like 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone derivatives. The findings suggested that these compounds could enhance neuroprotective effects in models of neurodegeneration .
| Compound | EC50 (μM) | Toxicity (HepG2) | CNS Penetration |
|---|---|---|---|
| 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone | <0.03 | >30 | Yes |
| Related Spirocyclic Compound | 0.43 | >100 | Yes |
Pharmacokinetics and Metabolism
Pharmacokinetic studies are crucial for understanding the therapeutic potential of new compounds. For instance, the intrinsic clearance of similar compounds in human liver microsomes was evaluated, showing varied metabolic stability which is essential for drug development .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize starting materials such as diazabicyclo frameworks. The Bucherer–Bergs reaction has been noted as a viable pathway for generating such spirocyclic structures .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm spirocyclic structure and proton environments (e.g., δ 3.26–3.76 ppm for diazaspiro protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHClNO, MW 211.09).
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with aqueous/acetonitrile gradients.
- X-ray Crystallography : Resolves absolute configuration, critical for enantiopure synthesis .
How to resolve discrepancies in biological activity between in vitro and in vivo models?
Advanced
Discrepancies often arise from poor solubility, metabolic instability, or BBB penetration. Methodological solutions include:
- Solubility Optimization : Use salt forms (e.g., dihydrochloride) or co-solvents (cyclodextrins) .
- Metabolic Profiling : Incubate with liver microsomes to identify CYP-mediated degradation. Introduce fluorinated groups to block metabolic hotspots .
- Tissue Distribution Studies : Radiolabel the compound (e.g., C) to quantify CNS uptake in rodents .
How to assess the compound’s stability under various storage conditions?
Basic
Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 1–3 months; monitor degradation via HPLC.
- Light Sensitivity : Expose to ICH Q1B guidelines (UV/visible light) for 48 hours.
- Long-Term Storage : Recommended at 2–8°C under nitrogen to prevent hygroscopic degradation .
What computational methods predict interactions with vasopressin receptors?
Q. Advanced
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to vasopressin V/V receptors. Focus on key residues (e.g., Arg46, Gln96) for hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; calculate binding free energy (MM-PBSA/GBSA).
- QSAR Models : Corrogate substituent effects (e.g., ethanone vs. benzyl groups) on IC values .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow EPA guidelines for hazardous nitrogen-containing compounds .
- Emergency Response : Immediate decontamination with water for skin/eye contact; consult SDS for first aid .
How to design SAR studies to optimize vasopressin antagonist activity?
Q. Advanced
- Core Modifications : Introduce substituents on the ethanone group (e.g., halogenation, alkyl chains) to modulate lipophilicity and receptor affinity .
- Spiro Ring Variations : Test 2,6-diazaspiro[3.4]octane analogs to evaluate ring size impact on potency.
- In Vitro Assays : Measure cAMP inhibition in CHO-K1 cells expressing human V receptors. Prioritize analogs with IC < 100 nM .
What solvents are suitable for reactions involving this compound?
Q. Basic
- Polar Aprotic Solvents : DMSO, DMF (for coupling reactions; ensure anhydrous conditions).
- Protic Solvents : Methanol/ethanol (for salt formation; sonication aids dissolution) .
- Avoid Chlorinated Solvents : May compete in nucleophilic substitutions due to Cl counterions.
How to address low yield in the final hydrochloride salt formation?
Q. Advanced
- pH Optimization : Adjust to pH 2–3 using concentrated HCl; monitor via in-line pH probes.
- Anti-Solvent Crystallization : Add tert-butyl methyl ether (TBME) to methanol solution to precipitate the salt.
- Counterion Screening : Test alternative salts (e.g., besylate, tosylate) for improved crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
